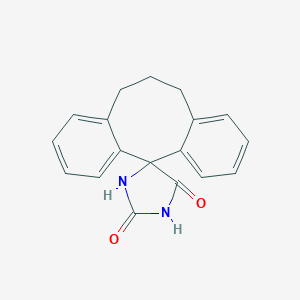
Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro- is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is commonly referred to as spiro-IMD and has been shown to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Spiro-IMD has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that spiro-IMD has potent anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro. Additionally, spiro-IMD has been shown to have anti-inflammatory properties, making it a potential treatment for a wide range of inflammatory diseases.
Mechanism Of Action
The mechanism of action of spiro-IMD is not fully understood. However, studies have shown that spiro-IMD inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, spiro-IMD has been shown to induce cell death in cancer cells, further highlighting its potential as a cancer treatment.
Biochemical And Physiological Effects
Spiro-IMD has been shown to have a wide range of biochemical and physiological effects. Studies have shown that spiro-IMD can induce apoptosis, or programmed cell death, in cancer cells. Additionally, spiro-IMD has been shown to inhibit the activity of certain enzymes that are involved in inflammation, making it a potential treatment for inflammatory diseases. Finally, spiro-IMD has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of spiro-IMD is its reproducible synthesis method, which allows for the efficient production of large quantities of the compound. Additionally, spiro-IMD has been shown to be relatively stable, making it a valuable tool for researchers interested in studying its properties over an extended period of time. However, one limitation of spiro-IMD is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on spiro-IMD. One promising area of research is in the development of spiro-IMD-based cancer treatments. Additionally, spiro-IMD may have potential applications in the treatment of other diseases, such as inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of spiro-IMD, which may lead to the development of more effective treatments based on this compound.
In conclusion, spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro- is a synthetic compound that has shown great promise in scientific research. Its reproducible synthesis method, potent anti-cancer properties, and potential applications in the treatment of inflammatory diseases make it a valuable tool for researchers interested in studying its properties. While there are limitations to its use, the potential benefits of spiro-IMD make it an exciting area of research for the future.
Synthesis Methods
The synthesis of spiro-IMD involves the reaction of dibenzo(a,d)cyclooctadiene with imidazole-2-thione in the presence of a palladium catalyst. The resulting product is then treated with hydrogen peroxide to yield spiro-IMD in high yields. This synthetic method has been shown to be efficient and reproducible, making it a valuable tool for researchers interested in studying the properties of spiro-IMD.
properties
CAS RN |
1037-85-0 |
|---|---|
Product Name |
Spiro(dibenzo(a,d)cyclooctene-5,4'-imidazolidine)-2',5'-dione, 10,11,12-trihydro- |
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
spiro[imidazolidine-5,2'-tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaene]-2,4-dione |
InChI |
InChI=1S/C18H16N2O2/c21-16-18(20-17(22)19-16)14-10-3-1-6-12(14)8-5-9-13-7-2-4-11-15(13)18/h1-4,6-7,10-11H,5,8-9H2,(H2,19,20,21,22) |
InChI Key |
XURNBUIOYGQEST-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3(C4=CC=CC=C4C1)C(=O)NC(=O)N3 |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C4=CC=CC=C4C1)C(=O)NC(=O)N3 |
synonyms |
6,7-Dihydrospiro[dibenzo[a,d]cyclooctene-12(5H),4'-imidazolidine]-2',5'-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



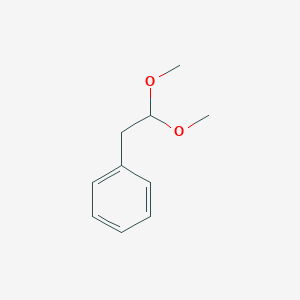
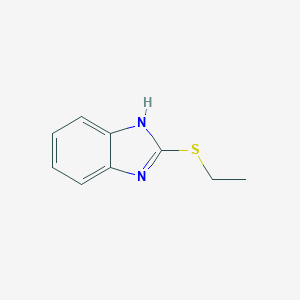
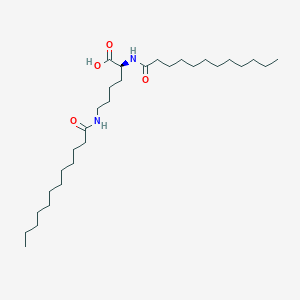

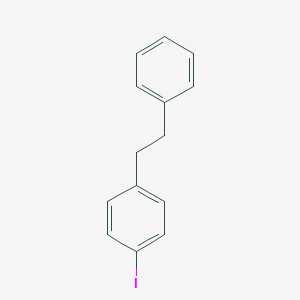
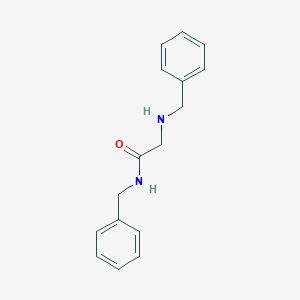

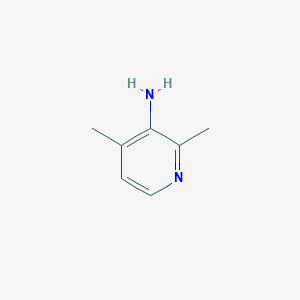
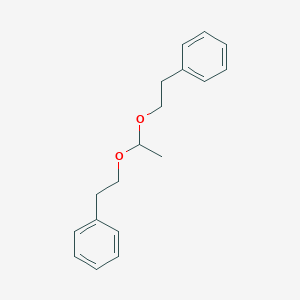
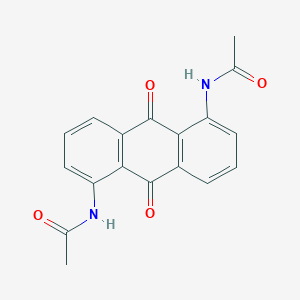
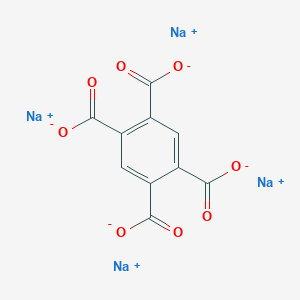
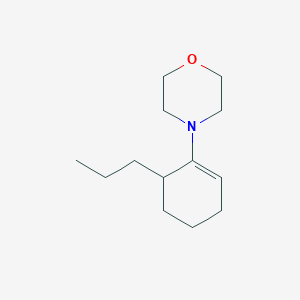
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)